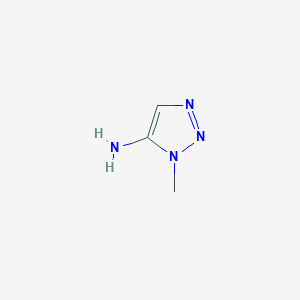

5-Amino-1-méthyl-1,2,3-triazole

Vue d'ensemble

Description

5-Amino-1-methyl-1,2,3-triazole is a type of triazole compound . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds has been developed . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions .Chemical Reactions Analysis

The synthesis of 5-amino-1,2,3-triazoles involves a cascade nucleophilic addition/cyclization process . This process is accomplished under mild conditions and further functionalization enriches the molecular diversity of triazoles .Applications De Recherche Scientifique

Découverte de médicaments

Les 1,2,3-triazoles, y compris le 5-Amino-1-méthyl-1,2,3-triazole, ont trouvé de larges applications dans la découverte de médicaments . Ils font partie des blocs de construction essentiels comme les acides aminés, les nucléotides, etc. . De nombreux composés médicinaux importants ayant un noyau de 1,2,3-triazole sont disponibles sur le marché .

Synthèse organique

Les 1,2,3-triazoles sont largement utilisés dans la synthèse organique . Ils présentent une grande stabilité chimique et peuvent résister à l'hydrolyse acide ou basique ainsi qu'aux conditions oxydantes et réductrices, même à haute température .

Chimie des polymères

Les 1,2,3-triazoles jouent un rôle important en chimie des polymères . Leur fort moment dipolaire et leur capacité à former des liaisons hydrogène les rendent structurellement similaires à la liaison amide .

Chimie supramoléculaire

En chimie supramoléculaire, les 1,2,3-triazoles sont utilisés en raison de leur caractère aromatique et de leur capacité à accueillir un large éventail de substituants .

Bioconjugaison

Les 1,2,3-triazoles sont utilisés en bioconjugaison . Ils peuvent imiter une liaison amide E ou Z, ce qui les rend utiles dans ce domaine .

Biologie chimique

En biologie chimique, les 1,2,3-triazoles sont utilisés pour leurs applications polyvalentes . Ils sont capables d'accueillir un large éventail d'électrophiles et de nucléophiles autour des structures centrales .

Imagerie fluorescente

Les 1,2,3-triazoles sont utilisés en imagerie fluorescente . Ils ont été utilisés comme sondes fluorescentes .

Science des matériaux

En science des matériaux, les 1,2,3-triazoles ont trouvé des applications . Ils ont été utilisés dans la création de cristaux liquides .

Mécanisme D'action

Target of Action

5-Amino-1-methyl-1,2,3-triazole is a heterocyclic compound that has been shown to interact with various enzymes and receptors in biological systems . The 1,2,3-triazole ring is known to produce anti-ChE activity by inhibiting both AChE and BuChE activities . It also interacts with the amino acids present in the active site of EGFR receptors .

Mode of Action

The mode of action of 5-Amino-1-methyl-1,2,3-triazole involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . These interactions allow the compound to bind to its targets and induce changes in their function.

Biochemical Pathways

It is known that the compound can affect a variety of enzymes and receptors, potentially influencing multiple biochemical pathways .

Pharmacokinetics

The 1,2,3-triazole ring is known to possess low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions , suggesting that the compound may have favorable ADME properties.

Result of Action

The molecular and cellular effects of 5-Amino-1-methyl-1,2,3-triazole’s action depend on its specific targets and the biochemical pathways it affects. Given its interactions with various enzymes and receptors, the compound could potentially have a wide range of effects .

Action Environment

The action of 5-Amino-1-methyl-1,2,3-triazole can be influenced by various environmental factors. For example, the compound’s stability and efficacy could be affected by pH, temperature, and the presence of other compounds

Analyse Biochimique

Biochemical Properties

5-Amino-1-methyl-1,2,3-triazole can interact with various biomolecules. The 1,2,3-triazole ring interacts with the amino acids present in the active site of EGFR receptors . These interactions involve various mechanisms like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction .

Cellular Effects

The cellular effects of 5-Amino-1-methyl-1,2,3-triazole are diverse. Triazoles have been found to show versatile biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Molecular Mechanism

The molecular mechanism of 5-Amino-1-methyl-1,2,3-triazole involves its interactions with biomolecules. The 1,2,3-triazole ring produces anti-ChE activity by inhibiting both AChE and BuChE activities . The amidic hydrogen (acceptor) (N-H.N) forms a strong intramolecular hydrogen bond with the nitrogen atom of the triazole ring (donor), resulting in a deshielded proton for the amide moiety in 1 H NMR .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1-methyl-1,2,3-triazole can change over time. Some of these salts exhibit good thermal stability (up to 407 °C) and reasonable impact sensitivities (IS = 5–80 J) .

Metabolic Pathways

Triazoles are known to interact with a variety of enzymes and receptors, suggesting that they may be involved in multiple metabolic pathways .

Propriétés

IUPAC Name |

3-methyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-7-3(4)2-5-6-7/h2H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMJHBSNEYGPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509213 | |

| Record name | 1-Methyl-1H-1,2,3-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24660-67-1 | |

| Record name | 1-Methyl-1H-1,2,3-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24660-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-1,2,3-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,3-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

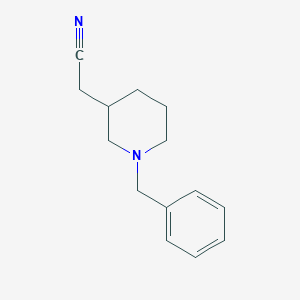

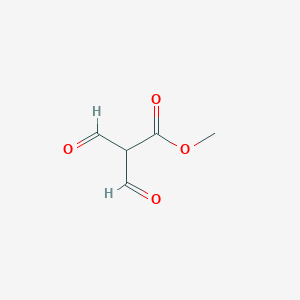

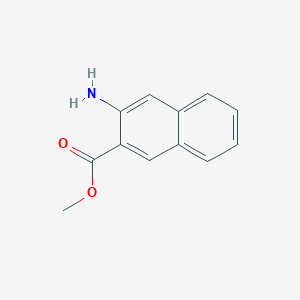

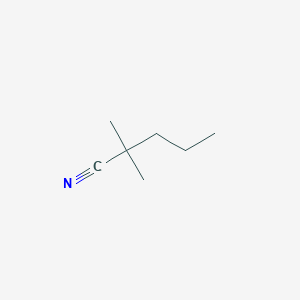

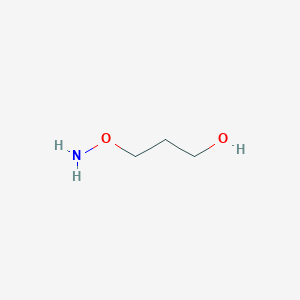

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

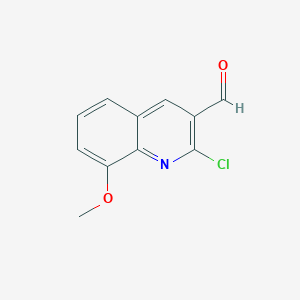

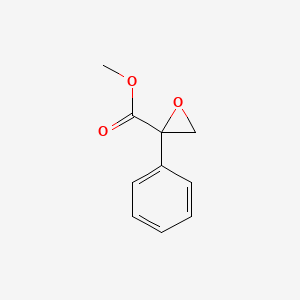

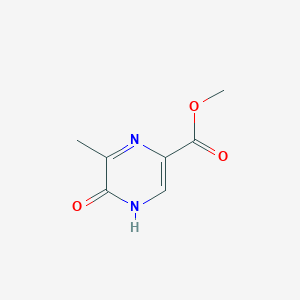

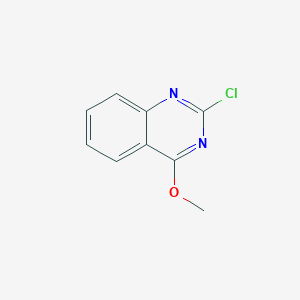

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1H-[1,5]naphthyridin-4-one](/img/structure/B1601096.png)

![5-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B1601107.png)

![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)

![ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1601115.png)

![[3,4'-Bipyridin]-6-amine](/img/structure/B1601119.png)